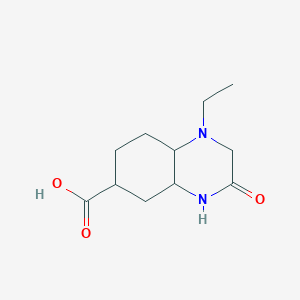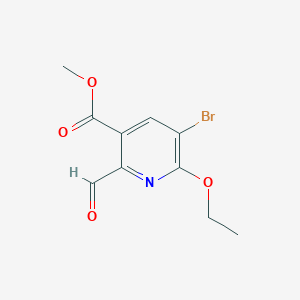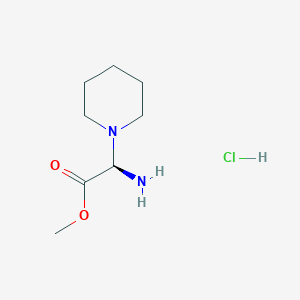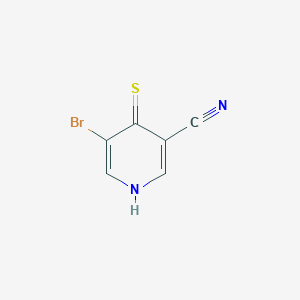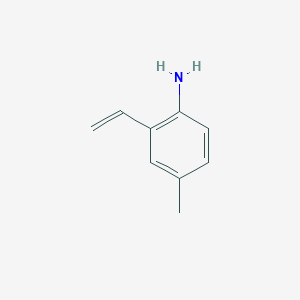
4-Methyl-2-vinylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H11N. It is a vinyl-substituted aromatic amine. This compound finds widespread use as a crosslinking agent in the production of resins, adhesives, and coatings. By enhancing mechanical properties and chemical resistance, it contributes to the performance of these materials. Additionally, 4-vinylaniline can be selectively polymerized or modified for specific applications, such as biosensors .
Vorbereitungsmethoden
Synthetic Routes::
Radical Polymerization: 4-vinylaniline can be polymerized using radical initiators to form poly(4-vinylaniline) (P4VA).
Cationic Polymerization: Another method involves cationic polymerization.
Oxidative Polymerization: Oxidative polymerization leads to the formation of P4VA.
Industrial Production:: The industrial production of 4-vinylaniline typically involves synthetic routes based on the above principles. Specific reaction conditions and catalysts may vary depending on the desired product quality and scale.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: 4-vinylaniline can undergo oxidation reactions.
Reduction: Reduction processes are also relevant.
Substitution: Substitution reactions occur, leading to various derivatives.
Oxidation: Common oxidants include peroxides, metal oxides, or molecular oxygen.
Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Various electrophiles (e.g., acyl chlorides, alkyl halides) participate in substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield quinone derivatives, while reduction leads to substituted anilines.
Wissenschaftliche Forschungsanwendungen
4-vinylaniline plays a crucial role in several scientific fields:
Chemistry: Used as a monomer for conductive polymers (e.g., polyvinylaniline/polyaniline) in biosensors.
Biology: Functionalized for in vivo fluorometric biosensors.
Industry: Enhancing material properties in coatings and adhesives.
Wirkmechanismus
The exact mechanism by which 4-vinylaniline exerts its effects depends on the specific application. It may involve interactions with molecular targets or pathways related to conductivity, sensing, or biocompatibility.
Vergleich Mit ähnlichen Verbindungen
4-vinylaniline stands out due to its vinyl substitution and unique reactivity. Similar compounds include other substituted anilines and styrenes.
Eigenschaften
CAS-Nummer |
107734-14-5 |
|---|---|
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
2-ethenyl-4-methylaniline |
InChI |
InChI=1S/C9H11N/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1,10H2,2H3 |
InChI-Schlüssel |
ZHLIUWVGZPATMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


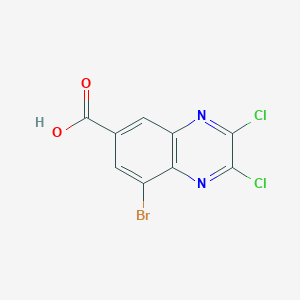
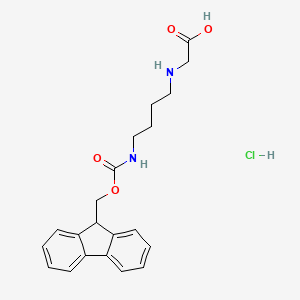
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
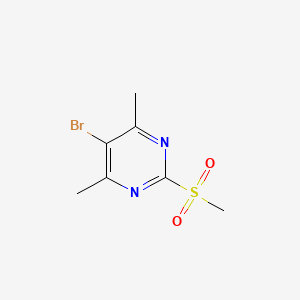
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)
![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
